2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N3O3 and its molecular weight is 459.469. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Coordination Properties
One area of focus has been the exploration of the compound's molecular structure and its coordination behavior in the context of forming complex structures. For instance, studies have examined how amide derivatives, similar in structure to the compound , coordinate with anions and how this coordination affects the molecular geometry and self-assembly into larger structures. Such insights are crucial for applications in material science and nanotechnology, where the precise control of molecular assembly and structure is key (Kalita & Baruah, 2010).
Synthetic Applications and Methodologies
The compound and its derivatives have been utilized in synthetic chemistry to create complex molecules through reactions that highlight the compound's versatility and reactivity. For example, novel synthesis methods have been developed to produce α-(acyloxy)-α-(quinolin-4-yl)acetamides, showcasing the compound's potential as a building block in organic synthesis. This has implications for pharmaceutical synthesis and the development of new materials (Taran et al., 2014).
Luminescent Properties and Sensitization
Research has also delved into the luminescent properties of lanthanide complexes involving aryl amide ligands related to the compound. These studies have implications for the development of new materials with specific optical properties, useful in sensors, lighting, and display technologies. The ability of these complexes to exhibit strong fluorescence and the factors influencing their emission properties have been a significant focus (Wu et al., 2006).
Antimicrobial and Antiprotozoal Activity
The compound's framework has been incorporated into molecules designed to evaluate antimicrobial and antiprotozoal activities. Such studies are foundational in the search for new therapeutic agents, particularly in addressing drug resistance issues. The synthesis of quinoxaline-oxadiazole hybrids, for example, has demonstrated promising activity against various pathogens, highlighting the potential of derivatives of this compound in contributing to the development of new antimicrobial agents (Patel et al., 2017).
Properties
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3/c1-16-4-3-13-30(14-16)21-12-7-17-5-2-6-20(23(17)29-21)32-15-22(31)28-18-8-10-19(11-9-18)33-24(25,26)27/h2,5-12,16H,3-4,13-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLBAEUCDWXANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.